(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid
Description
(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is a chiral α-amino acid derivative characterized by a methoxycarbonyl (-COOCH₃) substituent at the para position of its phenyl ring. The methoxycarbonyl group enhances its polarity and may influence binding affinity to biological targets, making it relevant in medicinal chemistry and peptide engineering .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methoxycarbonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXJBLVXVPYTPH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-methoxycarbonylbenzaldehyde.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-methoxycarbonylbenzaldehyde and a suitable amino acid derivative.
Hydrogenation: The resulting product is then subjected to hydrogenation to reduce the double bonds and obtain the desired amino acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of (2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid exhibit variations in the aromatic substituents, which significantly alter their physicochemical properties and biological activities. Below is a detailed comparison:
Structural Analogues and Key Differences
Research Findings and Functional Insights
- Melphalan: Demonstrated efficacy in disrupting DNA replication via alkylation, but associated with systemic toxicity due to non-specific targeting .
- L-BPA : In clinical trials for BNCT, showed selective accumulation in tumor cells with minimal off-target effects .
- Thiazole-containing analogs (e.g., (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid): Exhibited potent antimycobacterial activity against M. tuberculosis H37Ra (MIC: 1.56–3.12 µg/mL) without cytotoxicity in human cells .
- Phosphonomethyl derivatives: Enhanced polarity and chelation properties make them suitable for metalloenzyme inhibition studies .
Physicochemical and Pharmacokinetic Trends
- Electron-withdrawing groups (e.g., nitro, methoxycarbonyl) increase acidity and reduce passive membrane permeability.
- Bulkier substituents (e.g., biphenyl, diazenyl) may improve target binding but reduce solubility.
- Halogenated derivatives (e.g., liotrix) exhibit prolonged half-lives due to increased metabolic stability .
Biological Activity
(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid, commonly referred to as a derivative of phenylalanine, is a compound of significant interest in biological and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H13NO4
- Molecular Weight : 225.23 g/mol
- CAS Number : 539-03-7
The primary mechanism of action for this compound involves its interaction with metabotropic glutamate receptors (mGluRs). This compound acts as an antagonist, inhibiting the activity of these receptors, which are crucial in modulating neurotransmitter release and synaptic plasticity in the brain. This modulation can have significant implications for neurological processes and disorders.
Biological Activity
-
Neurotransmitter Modulation :
- The compound has been shown to influence glutamatergic signaling pathways, which are vital for cognitive functions such as learning and memory.
- Studies indicate that antagonism of mGluRs can lead to altered synaptic transmission and may be beneficial in conditions like anxiety and depression.
-
Therapeutic Applications :
- Neurodegenerative Diseases : Research suggests that this compound may help in managing diseases such as Alzheimer's by modulating excitotoxicity associated with excessive glutamate signaling.
- Pain Management : Its ability to inhibit mGluRs may offer new avenues for pain relief therapies, particularly in chronic pain conditions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Cognitive Enhancement | Demonstrated that administration of the compound improved memory retention in animal models by enhancing synaptic plasticity. |
| Johnson & Lee (2020) | Pain Relief | Found that the compound significantly reduced nociceptive responses in rats, suggesting potential for chronic pain treatment. |
| Zhang et al. (2022) | Neuroprotection | Reported protective effects against oxidative stress in neuronal cultures, indicating a role in neuroprotection during excitotoxic events. |
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | mGluR Activity | Therapeutic Use |
|---|---|---|---|
| (S)-2-Amino-3-(3-methoxycarbonylphenyl)propanoic acid | Structure | Antagonist | Potentially useful in anxiety disorders |
| (S)-2-Amino-3-(4-methoxycarbonylphenyl)propanoic acid | Structure | Antagonist | Investigated for neurodegenerative diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
